REACTION_CXSMILES
|
OC1C(C(O)=O)=CC2C(C=1)=CC=CC=2.Cl.[OH-].[Na+].[CH3:18][N:19]([CH2:21][CH2:22][CH2:23][N:24]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[CH2:32][CH2:31][C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]1=2)[CH3:20].Cl>O>[CH3:18][N:19]([CH2:21][CH2:22][CH2:23][N:24]1[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=2[CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][C:34]1=2)[CH3:20] |f:2.3,4.5|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
3-hydroxy-2-napthoic sodium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to below about 25° C.
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
The solid cake was washed with USP water (2×100 g)
|
Type
|
CUSTOM
|
Details
|
The solid cake was dried at about 105° C. under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |